molecular formula C11H11BrN2O2 B1444088 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione CAS No. 1486833-31-1

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Cat. No.: B1444088
CAS No.: 1486833-31-1
M. Wt: 283.12 g/mol
InChI Key: LTUMZBHBBJRKMU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar in structure but with additional methoxy groups.

    1-(4-Bromo-2-methylphenyl)-4-(methyl-d3)piperazine: A deuterated analog with similar properties.

Uniqueness

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the piperazine-2,5-dione moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMZBHBBJRKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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